Dihydroabietylamine

Vue d'ensemble

Description

Dihydroabietylamine, also known as leelamine, is a diterpene amine derived from abietic acid. It is a colorless to slightly yellow solid that is soluble in various organic solvents but insoluble in water. This compound is known for its weak affinity for cannabinoid receptors CB1 and CB2 and its role as an inhibitor of pyruvate dehydrogenase kinase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dihydroabietylamine is typically synthesized through the hydrogenation of rosin acid nitriles. The process involves the following steps:

Hydrogenation: Rosin acid nitriles are hydrogenated to produce a mixture of hydroabietylamines.

Separation: The mixture is then separated to obtain relatively pure this compound.

Industrial Production Methods: In industrial settings, this compound is produced by heating rosin in an aluminum or copper pot to around 270°C. The dismutation reaction is catalyzed by palladium-carbon, and the product is obtained through vacuum distillation .

Analyse Des Réactions Chimiques

Types of Reactions: Dihydroabietylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dehydroabietic acid derivatives.

Reduction: It can be reduced to form tetrahydroabietylamines.

Substitution: The primary amino group can be substituted with various functional groups to form derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Reagents such as dibromoalkanes are used for alkylation reactions.

Major Products:

Oxidation: Dehydroabietic acid derivatives.

Reduction: Tetrahydroabietylamines.

Substitution: Various heterocyclic derivatives, including pyrrolidine, piperidine, azepane, and morpholine rings.

Applications De Recherche Scientifique

Dihydroabietylamine has a wide range of scientific research applications:

Chemistry: It is used as a chiral resolving agent for carboxylic acids and as a building block for synthesizing quaternary ammonium compounds

Medicine: this compound exhibits antitumor effects by disrupting intracellular cholesterol transport and nucleotide metabolism, leading to cell death

Industry: It is used as an emulsifier in emulsion polymerization and as a plasticizer in rubber and adhesives.

Mécanisme D'action

Dihydroabietylamine exerts its effects through several mechanisms:

Inhibition of Pyruvate Dehydrogenase Kinase: This inhibition disrupts cellular energy metabolism.

Disruption of Cholesterol Transport: It accumulates in acidic lysosomes, disrupting cholesterol transport and leading to cell death.

Targeting Nucleotide Metabolism: It affects the transcription and protein levels of key enzymes involved in nucleotide metabolism, causing DNA damage and apoptosis.

Comparaison Avec Des Composés Similaires

Dihydroabietylamine is unique compared to other similar compounds due to its specific molecular structure and biological activities. Similar compounds include:

Dehydroabietic Acid: A precursor to this compound with similar structural features but different biological activities.

Tetrahydroabietylamines: Reduced forms of this compound with different chemical properties

This compound stands out due to its ability to inhibit pyruvate dehydrogenase kinase and disrupt cholesterol transport, making it a valuable compound in medicinal chemistry and industrial applications .

Activité Biologique

Dihydroabietylamine (DHAA) is a natural compound derived from the resin of pine trees, specifically from the abietane-type diterpenes. This compound has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activities of DHAA, including its antitumor effects, DNA cleavage capabilities, and potential as an antibacterial agent.

Chemical Structure and Synthesis

DHAA can be synthesized from natural sources or through chemical modifications of related compounds. Its structure allows for various derivatives to be created, which can enhance its biological activities. For instance, modifications can introduce functional groups that improve solubility or target specificity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of DHAA against various cancer types. Research indicates that DHAA exerts its anticancer effects by disrupting nucleotide metabolism, which is crucial for tumor growth and replication.

- Nucleotide Metabolism : DHAA has been shown to significantly reduce the viability of gastric cancer (GC) cells by inhibiting key enzymes involved in purine and pyrimidine metabolism, such as CAD (Carbamoyl-phosphate synthetase II), DHODH (Dihydroorotate dehydrogenase), and PAICS (Phosphoribosylaminoimidazole carboxylase) .

- Induction of Apoptosis : The compound induces apoptosis in cancer cells by causing DNA damage and reducing the expression of oncogenic transcription factors like FOXK2 .

In Vivo Studies

In experiments involving transgenic mice models, DHAA treatment led to a significant reduction in tumor size and fewer malignant tumors compared to control groups. The treatment regimen involved administering DHAA at a dosage of approximately 7.5 mg/kg body weight twice weekly .

DNA Cleavage Activity

DHAA has demonstrated DNA cleavage activity , which is an important mechanism for its antitumor effects. Studies have shown that derivatives of DHAA can cleave plasmid DNA, indicating potential applications in gene therapy or as a chemotherapeutic agent . The relationship between the chemical structure of these derivatives and their biological functions has been a focus of research, suggesting that specific modifications can enhance their efficacy.

Antibacterial Properties

In addition to its antitumor properties, DHAA derivatives have exhibited antibacterial activity . A study reported that modified forms of DHAA showed effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

Case Studies

- Gastric Cancer Model : In a study involving gastric cancer organoids, DHAA significantly reduced cell viability and proliferation by targeting nucleotide metabolism pathways. The results indicated that DHAA could serve as a promising candidate for GC therapy due to its ability to impair nucleotide biosynthesis .

- Antibacterial Derivatives : A series of DHAA derivatives were synthesized and tested for their antibacterial properties. These studies revealed that certain modifications enhanced their effectiveness against specific bacterial strains, paving the way for new therapeutic agents .

Propriétés

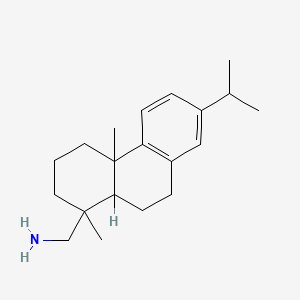

IUPAC Name |

(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVXZOOGOGPDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859648 | |

| Record name | Abieta-8,11,13-trien-18-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24978-68-5 | |

| Record name | Dihydroabietylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.